molecular formula C17H21NO4S2 B2877248 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448132-89-5

5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2877248
CAS No.: 1448132-89-5
M. Wt: 367.48
InChI Key: UILGBTVMTMZAMX-UHFFFAOYSA-N
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Description

This compound features a pentanoic acid backbone substituted with a 5-oxo group, a 3-(thiophen-2-yl) moiety, and a tertiary amide linkage incorporating a 2-methoxyethyl group and a thiophen-3-ylmethyl substituent. However, direct experimental data on this specific compound are absent in the provided evidence; thus, its properties and applications are inferred from structural analogs.

Properties

IUPAC Name

5-[2-methoxyethyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-22-6-5-18(11-13-4-8-23-12-13)16(19)9-14(10-17(20)21)15-3-2-7-24-15/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILGBTVMTMZAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)CC(CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, a synthetic compound with potential therapeutic applications, belongs to the class of thiophene derivatives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N1O4S2C_{17}H_{21}N_{1}O_{4}S_{2}, with a molecular weight of 367.5 g/mol. The structure features two thiophene rings and an amine group, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₁N₁O₄S₂
Molecular Weight367.5 g/mol
CAS Number1448132-89-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene moieties are known to facilitate interactions that can modulate cellular processes such as apoptosis in cancer cells and inhibition of microbial growth.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors that regulate cellular signaling pathways, potentially leading to therapeutic effects in diseases.
  • Antimicrobial Properties : Initial studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, thiophene derivatives have been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated against several pathogens. Preliminary results suggest effective inhibition of bacterial growth, particularly in Gram-positive bacteria.

Case Studies and Research Findings

  • Antitumor Effects : A study demonstrated that a related thiophene derivative significantly reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis (Pendergrass et al., 2024) .
  • Antimicrobial Screening : In vitro assays revealed that the compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis (BenchChem, 2024).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate ()
  • Structure: Shares the 5-oxo-3-arylpentanoate framework but replaces the tertiary amide with a cyano group and a trimethoxyphenyl substituent.
  • Key Differences: The ethyl ester enhances lipophilicity compared to the carboxylic acid in the target compound. The cyano group may influence reactivity (e.g., in cycloadditions) .
(b) 2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid ()
  • Structure: Contains a thiazolidinone ring with an allylidene group, diverging from the target’s linear pentanoic acid chain.
  • Functional Groups: The thioxo-thiazolidinone moiety offers distinct hydrogen-bonding capabilities compared to the tertiary amide in the target compound.
(c) Derivatives of 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid ()
  • Structure : Incorporates triazole and thiadiazole rings, contrasting with the thiophene-rich target compound.
  • Biological Relevance : Molecular docking studies highlight bioactivity in similar derivatives, suggesting that the target compound’s thiophene groups may enhance binding to biological targets .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to ester derivatives (e.g., ) but may reduce membrane permeability.
  • Melting Points : Analogous methoxyphenyl-substituted compounds () exhibit melting points between 100–150°C, suggesting the target compound’s melting point could fall in this range depending on crystallinity.
  • Crystal Packing : Hydrogen-bonding networks (C–H⋯O/N) and π-π interactions observed in thiophene-containing analogs (e.g., ) may stabilize the target compound’s crystal lattice .

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